5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride 5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13334427
InChI: InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4
SMILES: COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Molecular Formula: C14H12Cl6N4O2Zn
Molecular Weight: 546.4 g/mol

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride

CAS No.:

Cat. No.: VC13334427

Molecular Formula: C14H12Cl6N4O2Zn

Molecular Weight: 546.4 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride -

Specification

Molecular Formula C14H12Cl6N4O2Zn
Molecular Weight 546.4 g/mol
IUPAC Name 5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride
Standard InChI InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4
Standard InChI Key YHUGASVQWCSKGW-UHFFFAOYSA-J
SMILES COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Canonical SMILES COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, with the molecular formula C₁₄H₁₂Cl₆N₄O₂Zn and a molecular weight of 546.4 g/mol . Its structure comprises two diazonium moieties coordinated with zinc chloride, forming a stable complex .

Structural Depiction

The 2D structure features a methoxy-substituted benzene ring with a diazonium group (–N⁺≡N) at the 5-chloro position, stabilized by zinc chloride (ZnCl₂) through ionic interactions . The 3D conformation reveals a planar aromatic system with tetrahedral zinc coordination .

Table 1: Key Identifiers

PropertyValueSource
CAS Number68025-25-2, 85252-22-8
SMILESCOC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].Cl[Zn]Cl
InChI KeyYHUGASVQWCSKGW-UHFFFAOYSA-J

Synthesis and Manufacturing

Diazotization Process

The compound is synthesized via diazotization of 2-amino-4-chloroanisole in the presence of nitrous acid (HNO₂), followed by stabilization with zinc chloride . The reaction proceeds as:

2-Amino-4-chloroanisole+NaNO2+HClDiazonium intermediateZnCl2Final Product\text{2-Amino-4-chloroanisole} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium intermediate} \xrightarrow{\text{ZnCl}_2} \text{Final Product}

Zinc chloride acts as a Lewis acid, enhancing the stability of the diazonium salt .

Industrial-Scale Production

Industrial methods optimize yield (70–90%) by controlling temperature (0–5°C) and stoichiometric ratios (1:2:1 for amine:NaNO₂:ZnCl₂) . Post-synthesis purification involves recrystallization from ethanol-water mixtures .

Table 2: Synthesis Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents decomposition
ZnCl₂ Molar Ratio1.5 equivalentsMaximizes stability
Reaction Time2–4 hoursCompletes diazotization

Applications in Science and Industry

Biochemical Staining

The compound, marketed as Fast Red RC Salt, is a chromogenic substrate for alkaline phosphatase (ALP). In immunohistochemistry, it forms a red precipitate upon enzymatic hydrolysis, enabling precise localization of proteins in tissues .

Azo Dye Synthesis

As a diazonium salt, it couples with phenols/naphthols to synthesize azo dyes used in textiles and inks. For example:

Fast Red RC Salt+β-naphtholRed Azo Dye\text{Fast Red RC Salt} + \beta\text{-naphthol} \rightarrow \text{Red Azo Dye}

This reaction is pH-dependent, achieving optimal coupling at pH 8–9 .

Radiation Dosimetry

Patent US7476874B2 highlights its use in self-indicating radiation dosimeters, where radiolysis induces color changes proportional to exposure .

Physicochemical Properties

Solubility and Stability

The compound is water-soluble (25 mg/mL at 25°C) but hydrolyzes in acidic media (pH < 4). Stability is enhanced in anhydrous solvents like hexane .

Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition at 150–160°C, releasing nitrogen gas (N₂) and zinc oxides .

Table 3: Physicochemical Data

PropertyValueMethod
Melting PointDecomposes at 150°CTGA
λₘₐₓ (UV-Vis)480 nm (in water)Spectrophotometry
Log P1.2HPLC

Recent Advances and Research Directions

Photochemical Applications

A 2024 study in ACS Omega demonstrated its utility in photoinduced proton transfer systems, enabling fluorescence-based cellular imaging .

Solvent-Driven Fluorination

Research on Balz–Schiemann reactions in nonpolar solvents (e.g., hexane) improved fluorination yields (85–93%) at lower temperatures (70°C) .

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